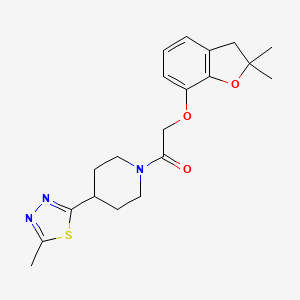

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-13-21-22-19(27-13)14-7-9-23(10-8-14)17(24)12-25-16-6-4-5-15-11-20(2,3)26-18(15)16/h4-6,14H,7-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMBHDUFESRCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a dihydrobenzofuran moiety and a thiadiazole-piperidine side chain. Its molecular formula is , with a molecular weight of approximately 320.4 g/mol. The presence of these functional groups suggests various potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₃S |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | This compound |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments by modulating immune responses .

Anticancer Activity

Studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, similar compounds have been evaluated for their cytotoxic effects on various human cancer cell lines. The inhibition of tubulin polymerization by these compounds suggests potential use as antimitotic agents .

A study highlighted that modifications in the structure of dihydrobenzofuran derivatives can lead to enhanced cytotoxic activity against tumor cells. Specifically, certain modifications increased the potency against specific cancer types while reducing toxicity to normal cells .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial properties. Similar benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, compounds with thiadiazole rings have been reported to possess broad-spectrum antibacterial effects .

Case Studies

- In Vitro Studies : A series of in vitro studies evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. Results indicated that some derivatives inhibited cell growth at micromolar concentrations by disrupting mitotic processes .

- Animal Models : In vivo studies using mouse models demonstrated that compounds similar to this compound significantly reduced tumor sizes when administered alongside standard chemotherapy agents .

Scientific Research Applications

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, focusing on its potential biological activities, synthesis methods, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiadiazole group is known for enhancing antibacterial activity against various pathogens. Studies have shown that derivatives of thiadiazoles can inhibit bacterial growth effectively .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar benzofuran derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Neurological Applications

Given the presence of the piperidine moiety, this compound may also have applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression .

Case Study 1: Antimicrobial Screening

In a study published in PubMed, researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of bacteria. The results demonstrated that specific modifications to the thiadiazole moiety significantly increased antibacterial potency .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer effects of benzofuran derivatives on human cancer cell lines. The study found that certain derivatives induced apoptosis through mitochondrial pathways, suggesting that compounds like this compound could be promising candidates for further development .

Case Study 3: Neuropharmacology

Another investigation focused on the neuropharmacological effects of piperidine derivatives in rodent models. The findings indicated that these compounds exhibited anxiolytic-like effects without significant sedative properties, supporting their potential use in treating anxiety disorders .

Comparison with Similar Compounds

Key Observations :

- Thiadiazole vs. Oxadiazole : The target compound’s 1,3,4-thiadiazole may offer superior metabolic stability compared to oxadiazole derivatives due to sulfur’s lower electronegativity, reducing susceptibility to oxidative degradation.

- Piperidine Linker: The piperidine moiety introduces conformational flexibility absent in rigid spiro compounds (e.g., 4-phenyl-spiro-nonane), which may broaden target selectivity.

Pharmacokinetic and Thermodynamic Properties

The lower solubility of the target compound compared to oxadiazole analogs may reflect its higher hydrophobicity, necessitating formulation adjustments for bioavailability.

Research Findings and Challenges

- Bioactivity Gaps : While thiadiazole derivatives are well-studied for antimicrobial activity, the dihydrobenzofuran-thiadiazole combination lacks direct in vivo data. Structural analogs suggest IC₅₀ values in the micromolar range for enzyme targets like cyclooxygenase-2.

- Synthetic Challenges : Steric hindrance from the 2,2-dimethyl group may complicate cyclization steps, requiring optimized catalysts or elevated temperatures.

Q & A

Q. What are the optimized synthetic routes for 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone, and what purification techniques ensure high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including alkylation of the dihydrobenzofuran core with brominated intermediates, followed by coupling with a thiadiazole-functionalized piperidine. Key steps:

- Alkylation using 2-bromo-1-(4-substituted-phenyl)ethanone derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Cyclization of the thiadiazole moiety using phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >90% purity .

Q. How can researchers predict solubility and stability of this compound in experimental solvents?

- Methodological Answer : Solubility is influenced by the lipophilic dihydrobenzofuran and polar thiadiazole-piperidine groups. Use Hansen solubility parameters (HSPs) to screen solvents:

- Polar solvents (e.g., DMSO, methanol) dissolve the thiadiazole-piperidine moiety, while aprotic solvents (e.g., THF) are better for the dihydrobenzofuran core .

- Stability tests: Monitor degradation via HPLC under varying pH (2–12) and temperature (4–40°C) for 72 hours. The compound is stable in neutral buffers but degrades in acidic conditions due to ether bond hydrolysis .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies (e.g., varying IC₅₀ values in kinase assays) be systematically resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. Address this by:

- Standardizing assays : Use identical kinase isoforms (e.g., JAK2 vs. EGFR) and ATP concentrations .

- Comparative purity analysis : Employ LC-MS to verify compound integrity (>98% purity) and quantify byproducts (e.g., des-methyl thiadiazole derivatives) .

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methyl vs. ethyl thiadiazole) to isolate structure-activity relationships .

Q. What experimental designs are recommended to study this compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Use a combination of in vitro and in silico approaches:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., PI3Kγ) and measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .

- Molecular docking : Align the compound’s 3D structure (generated via DFT optimization) with target active sites (e.g., cytochrome P450) using AutoDock Vina. Validate docking poses with MD simulations (100 ns trajectories) .

- Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive TAMRA-labeled inhibitors) to quantify displacement efficiency .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery (e.g., targeting neurodegenerative pathways)?

- Methodological Answer : Link the compound’s structural features to established mechanisms:

- Receptor selectivity : The thiadiazole-piperidine group mimics ATP-binding motifs in kinases, suggesting utility in kinase inhibition studies .

- Metabolic stability : Use in vitro microsomal assays (human liver microsomes + NADPH) to predict CYP-mediated oxidation of the dihydrobenzofuran moiety .

- Theoretical modeling : Apply QSAR models to correlate logP, polar surface area, and hydrogen-bond donors with blood-brain barrier permeability for CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.